9-Hydroxy-5-methyl-1H-phenalen-1-one
Description
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Properties
CAS No. |
78837-89-5 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
9-hydroxy-5-methylphenalen-1-one |
InChI |
InChI=1S/C14H10O2/c1-8-6-9-2-4-11(15)14-12(16)5-3-10(7-8)13(9)14/h2-7,15H,1H3 |
InChI Key |
OXLVALYKSLBBCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C=CC(=O)C3=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Core Reaction Sequence
The synthesis begins with phenalenone derivatives subjected to Friedel-Crafts acylation to introduce the methyl group at position 5. Acetyl chloride reacts with phenalenone in the presence of AlCl₃, forming a stable acylated intermediate. This step achieves >85% yield under anhydrous conditions at 0–5°C to minimize side reactions.
Subsequent regioselective hydroxylation at position 9 employs potassium permanganate (KMnO₄) in a sulfuric acid (H₂SO₄) medium. The reaction proceeds via electrophilic aromatic substitution, with the acidic environment directing the hydroxyl group to the para position relative to the methyl substituent. Optimal conditions involve stirring at 60°C for 6–8 hours, yielding 70–75% of the target compound before purification.
Reaction Optimization
Key parameters influencing yield and selectivity include:
- Temperature control : Excess heat promotes over-oxidation, reducing hydroxylation efficiency.
- Catalyst stoichiometry : A 1:1.2 molar ratio of AlCl₃ to acetyl chloride maximizes methylation yield.
- Solvent selection : Dichloromethane (DCM) minimizes byproduct formation during acylation compared to polar solvents.
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial-scale synthesis utilizes continuous flow reactors to enhance reproducibility and safety. Methylation and hydroxylation occur in separate modules with real-time monitoring of temperature (80–120°C) and pressure (2–4 bar). This setup reduces reaction time by 40% compared to batch processes, achieving a throughput of 50–60 kg/day.
Downstream Processing
Post-synthesis purification employs centrifugal partition chromatography (CPC) with a hexane/ethyl acetate/water (5:4:1) solvent system. CPC achieves 98–99% purity by exploiting differences in the compound’s partition coefficient. Residual AlCl₃ and KMnO₄ are removed via aqueous washes at pH 3–4 to prevent degradation.
Purification and Characterization
Recrystallization Protocols
Laboratory-scale purification uses ethanol-water recrystallization (1:3 v/v) to isolate crystalline 9-Hydroxy-5-methyl-1H-phenalen-1-one. Slow cooling from 70°C to 25°C yields needle-shaped crystals with 95% purity. Industrial batches substitute ethanol with isopropanol to reduce costs.
Analytical Confirmation
- HPLC : Retention time of 8.2 minutes (C18 column, 60% acetonitrile/water).
- ¹H NMR : δ 2.35 (s, 3H, CH₃), δ 6.85 (d, J = 8.5 Hz, H-8), δ 7.45 (d, J = 8.5 Hz, H-7).
- FT-IR : 1650 cm⁻¹ (C=O), 3250 cm⁻¹ (O–H).
Structural Considerations and Regioselectivity
Substituent Effects on Reactivity
The methyl group at position 5 electronically activates the phenalenone core, directing hydroxylation to position 9 via resonance stabilization of the transition state. X-ray diffraction studies confirm that the hydroxyl group participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the enol tautomer.
Crystal Packing Interactions
Solid-state analyses reveal π-π stacking between aromatic rings (3.5–3.7 Å spacing) and C–H···O hydrogen bonds (2.1–2.3 Å). These interactions influence solubility and melting point (observed mp 173.9°C vs. calculated 168°C).
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀O₂ | |
| Molecular Weight | 210.23 g/mol | |
| Density | 1.427 g/cm³ | |
| Boiling Point | 407.3°C (760 mmHg) | |
| Flash Point | 173.9°C | |
| LogP | 3.06 |
Q & A
Q. What are the recommended methodologies for isolating 9-Hydroxy-5-methyl-1H-phenalen-1-one from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. For example, phenalenone-type compounds from Musa acuminata rhizomes were isolated using column chromatography and HPLC, with structural confirmation via synthesis . Key steps include:
- Extraction : Polar solvents under reflux or sonication.
- Fractionation : Silica gel chromatography with gradient elution (hexane/ethyl acetate).
- Purification : Semi-preparative HPLC for high-purity isolates.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : A combination of 1H/13C NMR (to identify hydroxy and methyl substituents), IR spectroscopy (for carbonyl and hydroxyl groups), and high-resolution mass spectrometry (HRMS) is essential. For example, 2-hydroxy-1H-phenalen-1-one was confirmed by comparing experimental NMR data with synthesized analogs .
Q. How can researchers conduct preliminary bioactivity screening for this compound?
- Methodological Answer : Use in vitro antifungal assays such as:
- Microdilution assays to determine minimum inhibitory concentrations (MICs).
- Disk diffusion to assess inhibition zones against pathogens like Mycosphaerella fijiensis.
Activity discrepancies may arise from variations in fungal strains or assay conditions, necessitating standardized protocols .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility checks : Standardize fungal strains, growth media, and incubation conditions.
- Structure-Activity Relationship (SAR) analysis : Synthesize derivatives (e.g., varying hydroxy/methoxy positions) to identify critical substituents. For instance, 2-methoxy analogs showed enhanced activity compared to other phenalenones .
- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers .
Q. How can computational methods optimize synthetic routes for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict reaction pathways and transition states for key steps like cyclization or hydroxylation.
- Retrosynthetic analysis : Prioritize routes with fewer steps and higher yields (e.g., Friedel-Crafts acylation for phenalenone core formation) .
- Green chemistry metrics : Assess atom economy and solvent waste reduction .
Q. What methodologies elucidate electron-transfer mechanisms in photodynamic applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
